Tert-butyl 4-hydrazinylpiperidine-1-carboxylate

Hydrazone formation Nucleophilic addition Heterocyclic synthesis

This Boc-protected 4-hydrazinylpiperidine uniquely combines orthogonal N-Boc protection with a hydrazine nucleophile, enabling chemoselective condensation to hydrazones—impossible with 4-amino analogs. Unlike unprotected hydrazinylpiperidine, the Boc group prevents side reactions during synthetic sequences, critical for DPP-IV inhibitor programs (e.g., compound 22e). The 95% purity grade offers cost-effective pilot-scale optimization before transitioning to higher purity. Verified by NMR, HPLC, and GC; LogP 0.8492, TPSA 67.59.

Molecular Formula C10H21N3O2
Molecular Weight 215.29 g/mol
CAS No. 1196486-69-7
Cat. No. B1440870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-hydrazinylpiperidine-1-carboxylate
CAS1196486-69-7
Molecular FormulaC10H21N3O2
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NN
InChIInChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-6-4-8(12-11)5-7-13/h8,12H,4-7,11H2,1-3H3
InChIKeyHZHVNRRMSFVLSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-Hydrazinylpiperidine-1-Carboxylate (CAS 1196486-69-7): Procurement-Ready Boc-Protected Hydrazine Building Block


Tert-butyl 4-hydrazinylpiperidine-1-carboxylate (CAS 1196486-69-7) is a Boc-protected piperidine derivative bearing a hydrazine moiety at the 4-position, with molecular formula C₁₀H₂₁N₃O₂ and molecular weight 215.29 g/mol . The compound is commercially available from multiple vendors at purities of 95-98% with analytical documentation including NMR, HPLC, and GC . The tert-butyl carbamate (Boc) group serves as a standard protecting group for the piperidine nitrogen, enabling orthogonal deprotection strategies, while the hydrazine functionality provides a nucleophilic handle for condensation with carbonyl electrophiles and subsequent heterocycle formation .

Why tert-Butyl 4-Hydrazinylpiperidine-1-Carboxylate Cannot Be Replaced by Common Piperidine Analogs


Generic substitution with structurally similar piperidine derivatives fails due to the unique combination of orthogonal protecting group strategy and specific hydrazine nucleophilicity. Unlike tert-butyl 4-aminopiperidine-1-carboxylate (CAS 87120-72-7), which bears a primary amine at the 4-position, the hydrazine moiety in the target compound provides an additional nucleophilic nitrogen atom, enabling chemoselective condensation with carbonyl electrophiles to form hydrazones—a transformation not accessible to the amino analog . Furthermore, unlike unprotected 4-hydrazinylpiperidine (CAS 158438-49-4), the Boc protection on the piperidine nitrogen is essential for synthetic sequences requiring orthogonal deprotection, as the unprotected analog would undergo undesired side reactions at both nitrogen sites [1]. The observed LogP value of 0.8492 for the target compound differs from the amino analog's predicted LogP of approximately 0.6, resulting in altered chromatographic behavior and partitioning characteristics that affect purification protocols and downstream applications.

Quantitative Differentiation Evidence for tert-Butyl 4-Hydrazinylpiperidine-1-Carboxylate Selection


Hydrazine vs. Amino: Quantitative Comparison of Nucleophilic Reactivity with Carbonyl Electrophiles

The hydrazine moiety in tert-butyl 4-hydrazinylpiperidine-1-carboxylate exhibits distinct nucleophilic reactivity compared to the primary amine in tert-butyl 4-aminopiperidine-1-carboxylate. While the amino analog undergoes simple imine formation with aldehydes/ketones requiring acidic catalysis, the hydrazine analog undergoes hydrazone formation under milder conditions (room temperature, neutral pH) due to the alpha-effect, where the adjacent nitrogen lone pair increases nucleophilicity [1]. In a representative synthetic application, the hydrazine analog achieved 72% isolated yield in condensation with ethyl 2-cyano-3-ethoxyacrylate under sodium acetate conditions to yield a substituted pyrazole derivative, whereas the amino analog typically requires elevated temperatures (60-80°C) or Lewis acid catalysis for comparable condensations [2]. This reactivity differential translates to broader substrate scope for heterocycle synthesis, particularly for pyrazole, pyrazoline, and triazole formation.

Hydrazone formation Nucleophilic addition Heterocyclic synthesis

Commercial Purity Benchmarking: 98% vs. 95% Grade Availability Across Vendors

Multiple vendors supply tert-butyl 4-hydrazinylpiperidine-1-carboxylate at two distinct purity tiers: 95% standard grade and 98% high-purity grade. Suppliers including Leyan and MolCore provide the 98% (NLT 98%) grade with storage specifications at -20°C under nitrogen , while Bidepharm offers 95% standard grade with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the closely related tert-butyl 4-aminopiperidine-1-carboxylate (CAS 87120-72-7) is typically offered at a single purity tier (97-98%) without the option to select a lower-cost standard grade for pilot-scale reactions. The 95% grade of the hydrazine analog provides a cost-optimized entry point for initial screening and reaction optimization where ultra-high purity is not required, offering procurement flexibility not available for the amino comparator.

Analytical quality Procurement specification Purity comparison

Orthogonal Protection Strategy: Boc Protection Enables Piperidine NH Differentiation

The Boc (tert-butoxycarbonyl) protection on the piperidine nitrogen of the target compound provides a defined deprotection pathway orthogonal to the hydrazine moiety. The Boc group undergoes acid-catalyzed cleavage (TFA/DCM, 0-25°C, 1-2 hours) while leaving the hydrazine functionality intact . In contrast, the unprotected analog 4-hydrazinylpiperidine (CAS 158438-49-4) lacks this orthogonality, with both nitrogens (piperidine NH and hydrazine NH₂) exhibiting similar nucleophilic and basic behavior, leading to complex reaction mixtures and lower yields in multi-step sequences [1]. This orthogonal protection is essential for the compound's role in synthesizing N-substituted 4-hydrazino piperidine derivatives, where the Boc group allows selective functionalization at the piperidine nitrogen prior to hydrazine elaboration, a capability that the unprotected comparator cannot provide [2].

Protecting group strategy Orthogonal synthesis Boc deprotection

Optimal Application Scenarios for tert-Butyl 4-Hydrazinylpiperidine-1-Carboxylate Based on Verified Evidence


Synthesis of N-Substituted 4-Hydrazinopiperidine DPP-IV Inhibitor Scaffolds

The compound serves as a key intermediate for preparing N-substituted 4-hydrazino piperidine derivatives evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors. The Boc protection on the piperidine nitrogen enables selective N-alkylation or N-acylation prior to hydrazine elaboration, as demonstrated in the synthesis of compound 22e (IC₅₀ 88 nM) and related analogs [1]. This application scenario leverages both the orthogonal protection capability (Evidence Item 3) and the hydrazine moiety's nucleophilic reactivity (Evidence Item 1) that distinguish this compound from amino and unprotected hydrazine comparators.

Cost-Optimized Pilot-Scale Heterocycle Synthesis Using 95% Purity Grade

For initial reaction optimization and pilot-scale production of pyrazole, pyrazoline, or triazole derivatives, the 95% purity grade provides a cost-effective procurement option without requiring premium 98% material. This scenario directly applies the purity tier flexibility documented in Evidence Item 2, enabling researchers to conduct multiple parallel optimization experiments at reduced cost. The hydrazine moiety undergoes condensation with α,β-unsaturated carbonyl compounds (e.g., ethyl 2-cyano-3-ethoxyacrylate) to yield heterocyclic products with 72% isolated yield [2], supporting methodology development before transitioning to higher purity grades for final product preparation.

Boc-Protected Piperidine Library Synthesis via Orthogonal Deprotection

The compound is uniquely suited for constructing diverse piperidine-based compound libraries where the hydrazine functionality must remain intact during Boc deprotection. The Boc group is cleaved under standard acidic conditions (TFA/DCM, 1-2 hours, room temperature) to expose the piperidine NH, which can then undergo further functionalization (sulfonylation, alkylation, acylation) while the hydrazine moiety is preserved for subsequent condensation reactions . This orthogonal strategy is not achievable with the unprotected 4-hydrazinylpiperidine comparator, which would produce complex mixtures under identical conditions due to competing reactions at both nitrogen sites.

Reference Standard for Analytical Method Development and QC Validation

Given its defined LogP (0.8492), TPSA (67.59), and chromatographic behavior , tert-butyl 4-hydrazinylpiperidine-1-carboxylate is suitable as a reference standard for HPLC method development and quality control validation in pharmaceutical intermediate analysis. The availability of vendor-supplied QC documentation including NMR, HPLC, and GC for batch-specific verification supports its use in establishing analytical protocols for hydrazine-containing intermediates, where the distinct retention characteristics (vs. amino analog) provide clear chromatographic separation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-hydrazinylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.